An In-depth Technical Guide to 2,3-Dichlorobenzonitrile: Chemical Properties and Structure
An In-depth Technical Guide to 2,3-Dichlorobenzonitrile: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2,3-Dichlorobenzonitrile. It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document includes detailed tables of its physicochemical properties, experimental protocols for its synthesis and spectroscopic characterization, and visualizations of its chemical structure and a representative metabolic pathway.
Chemical Structure and Identification
2,3-Dichlorobenzonitrile is an aromatic organic compound with a nitrile group and two chlorine atoms attached to the benzene ring at positions 2 and 3.
| Identifier | Value |
| IUPAC Name | 2,3-dichlorobenzonitrile[1] |
| CAS Number | 6574-97-6[1] |
| Molecular Formula | C₇H₃Cl₂N[1] |
| SMILES | C1=CC(=C(C(=C1)Cl)Cl)C#N |
| InChI | InChI=1S/C7H3Cl2N/c8-6-3-1-2-5(4-10)7(6)9/h1-3H[1] |
| InChIKey | OHDYZVVLNPXKDX-UHFFFAOYSA-N |
Physicochemical Properties
A summary of the key physicochemical properties of 2,3-Dichlorobenzonitrile is presented below.
| Property | Value | Source |
| Molecular Weight | 172.01 g/mol | --INVALID-LINK--[1] |
| Appearance | White to pale yellow crystalline powder | --INVALID-LINK-- |
| Melting Point | 60-64 °C | --INVALID-LINK--[2] |
| Boiling Point | Not explicitly available | |
| Solubility | Miscible with water | --INVALID-LINK--[2] |
| Density | Not explicitly available |
Experimental Protocols
Synthesis of 2,3-Dichlorobenzonitrile
This industrial method provides a high yield of 2,3-Dichlorobenzonitrile.
Reaction Scheme:
Procedure: [3]
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Vaporization and Mixing: 2,3-Dichlorotoluene, liquefied ammonia, and air are vaporized by heating. The components are then mixed in a molar ratio of approximately 1:2.5:27 (2,3-dichlorotoluene:ammonia:air).
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Catalytic Oxidation: The gaseous mixture is passed through a fluidized bed reactor containing a Ti-V-Sb-B-O/SiO₂ catalyst. The reaction is carried out at a temperature of 430-450 °C under atmospheric pressure for 8-12 hours.
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Condensation and Crystallization: The reacted material is passed through a condenser where the product, 2,3-Dichlorobenzonitrile, crystallizes.
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Purification: The crude product is dissolved in steam and then purified by rectification to yield the final product with a purity of over 95%.
This laboratory-scale synthesis offers a high yield.
Procedure: [2]
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Reaction Setup: In a suitable flask, dissolve 2,3-dichlorobenzaldehyde oxime (10.0 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (50.0 mmol) in dichloromethane (20 mL).
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Reagent Addition: Slowly add n-C₄F₉SO₂F (20.0 mmol) dropwise to the solution using a syringe.
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Reaction: Stir the reaction mixture at the same temperature for 10 minutes.
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Work-up: Remove the volatile components by distillation under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to obtain 2,3-Dichlorobenzonitrile in 95% yield.
Spectroscopic Characterization
Sample Preparation (General Protocol):
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Weigh approximately 10-20 mg of 2,3-Dichlorobenzonitrile for ¹H NMR or 50-100 mg for ¹³C NMR.
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Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a small vial.
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Transfer the solution to an NMR tube. Ensure the solution is free of any solid particles.
¹H NMR (Proton NMR):
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Instrument: Varian A-60D or equivalent.[1]
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Solvent: Chloroform-d (CDCl₃).
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Reference: Tetramethylsilane (TMS) at 0.00 ppm.
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Expected Signals: The aromatic protons of 2,3-Dichlorobenzonitrile will appear in the aromatic region of the spectrum (typically δ 7.0-8.0 ppm). The exact chemical shifts and coupling patterns will depend on the specific instrument and conditions.
¹³C NMR (Carbon-13 NMR):
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Instrument: A standard NMR spectrometer (e.g., Bruker, Jeol, Varian) operating at a suitable frequency for ¹³C observation.
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Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
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Reference: The solvent peak (e.g., CDCl₃ at 77.16 ppm) is typically used as a reference.
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Expected Signals: Signals corresponding to the seven carbon atoms of the 2,3-Dichlorobenzonitrile molecule will be observed. The chemical shifts will be influenced by the chlorine and nitrile substituents.
Sample Preparation (KBr Pellet Method):
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Grind a small amount (1-2 mg) of 2,3-Dichlorobenzonitrile with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
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Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
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Place the pellet in the sample holder of the IR spectrometer.
Expected Absorptions:
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C≡N stretch: A sharp, medium-to-strong absorption band is expected in the region of 2220-2260 cm⁻¹.
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C-Cl stretch: Absorption bands in the fingerprint region (below 1500 cm⁻¹) corresponding to the carbon-chlorine bonds.
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Aromatic C=C stretch: Multiple bands in the 1400-1600 cm⁻¹ region.
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Aromatic C-H stretch: Bands above 3000 cm⁻¹.
Method (General Protocol for GC-MS):
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Prepare a dilute solution of 2,3-Dichlorobenzonitrile in a volatile organic solvent (e.g., dichloromethane or methanol).
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Inject the solution into a Gas Chromatograph-Mass Spectrometer (GC-MS). The sample will be vaporized, separated by the GC column, and then ionized and analyzed by the mass spectrometer.
Expected Fragmentation:
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Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight of 2,3-Dichlorobenzonitrile (m/z = 171, with isotopic peaks for chlorine-37).
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Fragment Ions: Fragmentation may involve the loss of chlorine atoms, the nitrile group, or other characteristic fragmentations of aromatic compounds.
Biological Activity and Metabolic Pathways
While specific signaling pathways directly involving 2,3-Dichlorobenzonitrile in the context of drug development are not extensively documented, the metabolism of related dichlorobenzonitriles has been studied. The metabolic fate of these compounds is crucial for understanding their potential toxicity and pharmacological effects. A representative metabolic pathway for dichlorobenzonitriles, based on studies of the 2,6-isomer, involves hydroxylation and conjugation reactions.[4]
Safety and Handling
2,3-Dichlorobenzonitrile is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Use in a well-ventilated area or under a fume hood.
Applications
2,3-Dichlorobenzonitrile serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. Its reactive nitrile group and the presence of two chlorine atoms on the aromatic ring make it a versatile building block for further chemical modifications.[2]
Conclusion
This technical guide has provided a detailed overview of the chemical properties, structure, synthesis, and a representative metabolic pathway of 2,3-Dichlorobenzonitrile. The information presented, including the tabulated data and experimental protocols, is intended to be a valuable resource for scientists and researchers working with this compound. Further research into its specific biological activities and signaling pathway interactions will be beneficial for its potential applications in drug discovery and development.
References
- 1. 2,3-Dichlorobenzonitrile | C7H3Cl2N | CID 736567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN102941081B - Method for synthesizing 2,3-dichlorobenzonitrile by catalytic ammonia oxidation method and dedicated catalyst - Google Patents [patents.google.com]
- 4. Metabolism of the herbicide 2,6-dichlorobenzonitrile in rabbits and rats - PMC [pmc.ncbi.nlm.nih.gov]
